molecular formula C13H18N6O4 B14097909 N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

N6-Dimethylaminomethylidene-2'-deoxyisoguanosine

Cat. No.: B14097909
M. Wt: 322.32 g/mol
InChI Key: FOSUWRSEKRWMFJ-UHFFFAOYSA-N
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Description

2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is a synthetic nucleoside analog. This compound is structurally related to guanosine and is characterized by the presence of a dimethylaminomethylidene group at the N2 position. It is widely used in biomedical research, particularly in the study of nucleoside analogs and antiviral drugs targeting diseases such as HIV and hepatitis C.

Preparation Methods

The synthesis of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves several stepsThe reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities are equipped to handle high-potency active pharmaceutical ingredients (HPAPIs) and ensure the purity and quality of the final product.

Chemical Reactions Analysis

2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The dimethylaminomethylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of modified nucleosides.

Scientific Research Applications

2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleoside analogs, which are important for studying nucleic acid chemistry and developing new therapeutic agents.

    Biology: This compound is employed in the study of RNA modifications and their association with diseases such as cancer and viral infections.

    Medicine: It plays a crucial role in the development of antiviral drugs targeting diseases like HIV and hepatitis C.

    Industry: In the pharmaceutical industry, it is used in the production of high-purity nucleoside analogs for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include RNA polymerase and various enzymes responsible for nucleic acid synthesis and modification.

Comparison with Similar Compounds

2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is similar to other nucleoside analogs such as:

    2’-Deoxy-N2-Dimethylaminomethylene-Guanosine: This compound also contains a dimethylaminomethylidene group but differs in the position of the modification.

    N6-Dimethylaminomethylidene-2’-deoxyisoguanosine: This analog has a similar structure but with the modification at the N6 position instead of N2.

The uniqueness of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine lies in its specific modification at the N2 position, which imparts distinct chemical and biological properties, making it a valuable tool in research and drug development.

Properties

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

IUPAC Name

N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)

InChI Key

FOSUWRSEKRWMFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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